Product packaging for 4-(4-Chlorophenyl)isoquinoline(Cat. No.:CAS No. 1024438-75-2)

4-(4-Chlorophenyl)isoquinoline

Cat. No.: B3023679
CAS No.: 1024438-75-2
M. Wt: 239.7 g/mol
InChI Key: YNXVXECNROJRCC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)isoquinoline (CAS 1024438-75-2) is a high-value chemical compound with a molecular formula of C15H10ClN and a molecular weight of 239.70 g/mol . This compound features an isoquinoline ring system linked to a 4-chlorophenyl group, a structural motif of significant interest in medicinal chemistry and materials science. While specific biological activity data for this exact molecule is limited in public literature, its core structure is a key intermediate in synthesizing more complex pharmacologically active molecules. For instance, closely related triazoloisoquinoline derivatives have been documented in scientific research, illustrating the relevance of this structural class in developing new chemical entities . Researchers utilize this compound primarily as a versatile building block in organic synthesis, particularly for developing potential ligands for various biological targets and creating novel heterocyclic frameworks for functional materials. The product is provided with high purity and is intended for research and development purposes exclusively. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClN B3023679 4-(4-Chlorophenyl)isoquinoline CAS No. 1024438-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXVXECNROJRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Chlorophenyl Isoquinoline and Its Derivatives

Established Synthetic Routes to the Isoquinoline (B145761) Core

The construction of the fundamental isoquinoline framework has been a subject of extensive research, leading to the development of several classical and modern synthetic methods.

Classical Cyclization Reactions in Isoquinoline Synthesis

Traditional methods for isoquinoline synthesis have long been the cornerstone of heterocyclic chemistry. acs.org These reactions typically involve the cyclization of appropriately substituted acyclic precursors. Key classical methods include:

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized. numberanalytics.comnumberanalytics.com The use of a dehydrating agent like phosphorus oxychloride is common. numberanalytics.com

Pictet-Spengler Reaction: This method entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. numberanalytics.comnumberanalytics.com This versatile reaction has been widely applied in the synthesis of various isoquinoline alkaloids. acs.org

Pomeranz-Fritsch Reaction: This synthesis involves the acid-mediated cyclization of a benzalaminoacetal to directly form the isoquinoline ring. acs.orgnumberanalytics.com

These classical reactions, while foundational, often require harsh conditions and may have limitations in terms of substrate scope and functional group tolerance.

Modern Catalytic Approaches for Isoquinoline Construction

Contemporary synthetic chemistry has seen a surge in the development of more efficient and versatile catalytic methods for isoquinoline synthesis. These approaches often utilize transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation under milder conditions.

Recent advancements include:

Rhodium(III)-catalyzed C-H activation/annulation: This strategy allows for the direct coupling of arenes with unsaturated partners like alkynes or allenes to construct the isoquinoline core in an atom-economical manner. mdpi.com

Palladium-catalyzed reactions: Palladium catalysts are instrumental in various cross-coupling reactions that can be adapted for isoquinoline synthesis. For instance, the coupling of o-halobenzaldehydes with terminal acetylenes followed by a copper-catalyzed cyclization provides a rapid route to isoquinolines. organic-chemistry.org

Copper and Silver-catalyzed reactions: These metals have also found application in multicomponent reactions and cyclization processes leading to isoquinoline derivatives. organic-chemistry.orgbeilstein-journals.org

These modern techniques offer significant advantages in terms of efficiency, regioselectivity, and the ability to tolerate a wider range of functional groups, making them highly valuable for the synthesis of complex isoquinoline structures. mdpi.com

Targeted Synthesis of 4-Chloroisoquinoline (B75444) and Phenyl-Substituted Isoquinoline Precursors

The synthesis of 4-(4-chlorophenyl)isoquinoline often proceeds through the preparation of key intermediates, namely 4-chloroisoquinoline and phenyl-substituted isoquinolines.

A method for the direct synthesis of 4-chloroisoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by trapping the resulting eneamido anion intermediate with an electrophilic chlorine source like hexachloroethane. nih.govharvard.edu By modifying the work-up conditions, it is possible to selectively obtain 4-chloroisoquinolines. nih.gov Another approach involves the direct C4-halogenation of isoquinolines using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to mediate a dearomatization strategy, followed by reaction with a halogen source. acs.org

The synthesis of phenyl-substituted isoquinolines can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov For example, 3-phenylisoquinolines can be prepared by the Suzuki coupling of a 3-triflyloxy-isoquinoline derivative with a phenylboronic acid. nih.gov

Direct and Indirect Synthetic Strategies for this compound

The final assembly of this compound can be accomplished through either direct coupling strategies or by derivatizing pre-formed isoquinoline scaffolds.

Palladium-Catalyzed Coupling Reactions in the Synthesis of Aryl-Isoquinolines

Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct synthesis of 4-aryl-isoquinolines. A notable example is the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between a halogenated isoquinoline and an arylboronic acid.

Catalyst/Ligand SystemReactantsProductYield (%)Reference
Pd(OAc)₂ / XPhos6,7-dimethoxy-3-triflyloxy-1-methylisoquinoline, [1,1′]-biphenyl-3-ylboronic acid3-([1,1'-biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline- nih.gov
Pd(CH₃CN)₂Cl₂N-methoxybenzamide, 2,3-allenoic acid esters3,4-substituted hydroisoquinolones53-87 mdpi.com
Pd catalysto-iodobenzaldehyde tert-butylimine, aryl-substituted terminal acetylenesSubstituted isoquinolinesExcellent organic-chemistry.org
PdCl₂(PPh₃)₂4-tosylcoumarin, arylboronic acids4-arylcoumarinsGood researchgate.net
This table presents data on various palladium-catalyzed reactions for the synthesis of aryl-substituted isoquinolines and related heterocycles.

A modular, one-pot, four-component coupling procedure has also been developed, combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride to furnish substituted isoquinolines. acs.org This method utilizes a palladium-catalyzed α-arylation of an enolate, followed by in situ trapping and aromatization. acs.org

Photochemical and Flow Chemistry Methods for Isoquinoline Derivatization

Emerging technologies like photochemical reactions and flow chemistry are providing innovative and efficient pathways for the synthesis and derivatization of isoquinolines. rsc.org

Photochemical methods can enable unique transformations. For instance, a phosphite-mediated photochemical Current time information in Bangalore, IN.evitachem.com N to C rearrangement of N-alkyl isoquinolinium salts can lead to meta-C–H (C4) alkylation. rsc.org This approach allows for the introduction of substituents at the C4 position under mild, light-induced conditions. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, has also been explored for the derivatization of related heterocyclic systems. mdpi.comresearchgate.net

Flow chemistry offers advantages in terms of safety, scalability, and reaction control. An efficient and green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.org Furthermore, visible-light photocatalytic reactions in a continuous flow setup have been successfully used for the synthesis of trifluoroalkylated indolo[2,1-a]isoquinoline derivatives, demonstrating the potential of combining these modern techniques for complex heterocyclic synthesis. thieme-connect.com

MethodKey FeaturesApplicationReference
Photochemical Current time information in Bangalore, IN.evitachem.com N to C RearrangementPhosphite-mediated, 365 nm LEDmeta-C–H (C4) alkylation of isoquinolines rsc.org
Electrochemical Continuous-FlowMetal-free, oxidant-freeSynthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones rsc.org
Visible-Light Photocatalysis in FlowOrganic photocatalyst, rapid reactionSynthesis of tri- and difluoroalkylated indolo[2,1-a]isoquinoline derivatives thieme-connect.com
This table summarizes modern photochemical and flow chemistry methods for isoquinoline synthesis and derivatization.

Multi-Component Assembly Strategies for Substituted Isoquinolines

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. tcichemicals.com This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.comresearchgate.net Several MCR strategies have been successfully applied to the synthesis of the isoquinoline core.

A notable example involves the Ugi four-component reaction (Ugi-4CR), which typically combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide intermediate. wikipedia.orgnih.gov This versatile reaction can be coupled with a subsequent cyclization step to yield heterocyclic structures, including isoquinolines. One such strategy is the Ugi/Pomeranz–Fritsch reaction. In a specific application, 4-chlorophenylacetic acid was used as the carboxylic acid component in an Ugi reaction, followed by an acid-catalyzed cyclization to yield a substituted isoquinoline. acs.orgnih.gov The reaction of 3,4,5-trimethoxybenzaldehyde, aminoacetaldehyde diethyl acetal, 4-chlorophenylacetic acid, and phenylethyl isocyanide, followed by treatment with trifluoroacetic acid (TFA), produced the corresponding isoquinoline derivative in a 46% yield. acs.org

Another powerful MCR approach involves a palladium-catalyzed one-pot reaction that combines sequential coupling, imination, and annulation. This method has been utilized for the synthesis of a variety of isoquinolines, furopyridines, and thienopyridines. nih.govacs.org The process typically starts with a 2-bromoarylaldehyde, a terminal alkyne, and ammonium acetate, often under microwave irradiation to accelerate the reaction. nih.govacs.org While not explicitly forming a 4-aryl isoquinoline, these methods demonstrate the power of MCRs in building the core isoquinoline structure, which can be further functionalized.

Researchers have also developed a three-component reaction for the synthesis of pyrrolo[2,1-a]isoquinolines, which involves the reaction of an isoquinoline ester iminium salt with an ethylene (B1197577) derivative in an alkaline medium. mdpi.com This cascade proceeds via a [3+2] cycloaddition of an in situ generated azomethine ylide. mdpi.com

The table below summarizes a key multi-component reaction strategy that can be employed for the synthesis of isoquinoline derivatives related to this compound.

Reaction NameComponentsKey Reagents/CatalystsProduct TypeExample YieldReference
Ugi/Pomeranz–Fritsch ReactionAldehyde, Amine (acetal), Carboxylic Acid (4-chlorophenylacetic acid), IsocyanideTrifluoroacetic acid (TFA) for cyclizationSubstituted Isoquinoline46% acs.orgnih.gov
Palladium-Catalyzed One-Pot Annulation2-Bromoarylaldehyde, Terminal Alkyne, Ammonium AcetatePd Catalyst, Microwave IrradiationSubstituted IsoquinolineUp to 86% nih.govacs.org

Stereoselective and Enantiopure Synthetic Approaches to Isoquinoline Derivatives

The development of stereoselective and enantiopure synthetic methods is crucial for producing chiral isoquinoline derivatives, which are often required for pharmaceutical applications. A significant focus has been on the synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs), which are reduced forms of the isoquinoline core.

One successful strategy for the enantioselective synthesis of THIQs involves the use of chiral auxiliaries. For instance, the Andersen reagent, (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate, has been employed to create a chiral N-sulfinyl phenylethylamine intermediate. rsc.org This intermediate undergoes a diastereoselective Pictet-Spengler condensation with an aldehyde, followed by removal of the chiral auxiliary to yield the enantiopure THIQ. rsc.org

Another approach utilizes chiral catalysts in an asymmetric Pictet-Spengler reaction. Chiral phosphoric acids like (R)-TRIP have been used to catalyze the cyclization of N-protected phenylethylamines with aldehydes, affording 1-substituted THIQs with high enantioselectivity. rsc.org

A highly stereoselective synthesis of N-acetyl-1-(4-chlorophenyl)-6,7-dimethoxytetrahydroisoquinoline, a close analog of the target compound, has been achieved using (R)-tert-butanesulfinamide as a chiral source. molaid.com The key steps involve the addition of an aryl Grignard reagent to a chiral N-sulfinylimine, followed by a haloamide cyclization. molaid.com

Furthermore, palladium-catalyzed stereoselective multi-component reactions, such as the four-component synthesis of pyrrolidinyl-, pyrazolidinyl-, and isoxazolidinyl-isoquinolines developed by Grigg and coworkers, offer a pathway to complex, stereodefined isoquinoline-based structures. mdpi.com These reactions often proceed via the generation and subsequent [3+2] cycloaddition of azomethine ylides. mdpi.comnih.gov

The following table provides an overview of selected stereoselective methods for synthesizing chiral isoquinoline derivatives.

MethodKey FeatureExample Substrate/ProductReference
Chiral Auxiliary-Mediated Pictet-SpenglerUse of (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinateEnantiopure 1-substituted THIQs rsc.org
Asymmetric CatalysisChiral phosphoric acid (e.g., (R)-TRIP) catalyzed Pictet-SpenglerEnantioselective synthesis of 1-substituted THIQs rsc.org
Sulfinamide-Based SynthesisUse of (R)-tert-butanesulfinamide as a chiral sourceN-acetyl-1-(4-chlorophenyl)-6,7-dimethoxytetrahydroisoquinoline molaid.com
Palladium-Catalyzed MCRStereoselective [3+2] cycloaddition of azomethine ylidesPyrrolidinyl-isoquinolines mdpi.com

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinolines to reduce environmental impact and improve efficiency. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

A significant advancement in this area is the use of ruthenium(II) catalysts in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent. ajgreenchem.comajgreenchem.com This system has been used for the synthesis of 1-phenyl isoquinoline derivatives through C-H/N-N bond functionalization of hydrazones with alkynes. ajgreenchem.comajgreenchem.com The catalytic system can often be recovered and reused multiple times without a significant loss of activity, which is a key principle of green chemistry. rsc.org

Water, as the ultimate green solvent, has also been successfully employed for the synthesis of isoquinolines. A palladium-catalyzed tandem reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids in water provides an environmentally benign route to diverse isoquinoline structures. rsc.orgrsc.orgwordpress.com Copper-catalyzed intramolecular cyclizations of alkynylaryl oxime derivatives have also been developed to proceed efficiently in water, avoiding the need for organic solvents.

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. rsc.orgresearchgate.net This technology often leads to dramatically reduced reaction times, increased yields, and can enable reactions that are difficult under traditional conditions. rsc.org Palladium-catalyzed microwave-assisted one-pot syntheses of isoquinolines from 2-bromoarylaldehydes and terminal acetylenes have been reported, providing rapid access to these scaffolds. nih.govacs.org Additionally, a microwave-assisted palladium-catalyzed cascade reaction of N-propargyl oxazolidines has been developed for constructing 4-substituted isoquinolines. acs.org

The table below highlights several green chemistry approaches applied to the synthesis of isoquinolines.

Green PrincipleMethodologyKey FeaturesReference
Use of Recyclable Catalysts/SolventsRu(II) catalyst in PEG-400Homogeneous, recyclable catalytic system; biodegradable solvent. ajgreenchem.comajgreenchem.comrsc.org
Use of Safer SolventsPd-catalyzed tandem reaction in waterEnvironmentally benign, avoids organic solvents. rsc.orgrsc.orgwordpress.com
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, often higher yields. nih.govacs.orgrsc.orgresearchgate.netrsc.orgacs.org
Atom EconomyMetal-free radical cyclization of vinyl isonitrilesHighly atom-economical process. rsc.orgrsc.org

Chemical Transformations and Reaction Pathways of 4 4 Chlorophenyl Isoquinoline Derivatives

Reactivity of the Chlorophenyl Moiety in Isoquinoline (B145761) Systems

The chlorophenyl group at the 4-position of the isoquinoline core possesses its own distinct reactivity, primarily centered around the chlorine substituent and the aromatic ring.

The chlorine atom on the phenyl ring is susceptible to nucleophilic substitution, although it typically requires activated conditions compared to aliphatic halides. The presence of the aromatic system means that nucleophilic aromatic substitution (SNAr) is a possible pathway, often requiring strong nucleophiles and sometimes catalysis. The chlorine atom makes the attached carbon atom electrophilic and susceptible to nucleophilic attack, which can lead to further functionalization. evitachem.com For instance, compounds like 1-(4-chlorophenyl)octahydroisoquinolin-4a(2H)-ol are noted to be susceptible to nucleophilic substitution, allowing for the introduction of various substituents at the para position of the chlorophenyl group. smolecule.com

The reactivity in these reactions can be influenced by the nature of the nucleophile and the reaction conditions. While direct displacement of chlorine on an unactivated aryl ring is difficult, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Stille couplings) provide a powerful and general method for replacing the chlorine with a wide variety of substituents including amino, alkoxy, and alkyl/aryl groups.

Interactive Table: Examples of Nucleophilic Substitution on the Chlorophenyl Moiety

Reaction Type Nucleophile Typical Catalyst Product Type
Buchwald-Hartwig Amination R₂NH (Amine) Palladium-based (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligand 4-(4-Aminophenyl)isoquinoline derivative
Suzuki Coupling R-B(OH)₂ (Boronic Acid) Palladium-based (e.g., Pd(PPh₃)₄) 4-(Biphenyl or Aryl-substituted-phenyl)isoquinoline derivative
Stille Coupling R-Sn(Bu)₃ (Organostannane) Palladium-based (e.g., Pd(PPh₃)₄) 4-(Alkyl/Aryl-substituted-phenyl)isoquinoline derivative
Ullmann Condensation R-OH (Alcohol) Copper-based (e.g., CuI) 4-(4-Alkoxyphenyl)isoquinoline derivative

The chlorine atom on the phenyl ring also influences the reactivity of this ring towards electrophilic aromatic substitution (EAS). numberanalytics.com The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, due to its electronegativity, it is also a deactivating group, making the chlorophenyl ring less reactive towards electrophiles than benzene (B151609) itself.

Therefore, electrophilic substitution on the 4-(4-chlorophenyl) moiety will primarily occur at the positions ortho to the chlorine atom (positions 3' and 5' of the phenyl ring). The isoquinoline group, being a large substituent, may exert some steric hindrance, potentially favoring substitution at the 3'-position over the 5'-position.

In the context of the entire molecule, the isoquinoline nucleus itself has positions that are reactive towards electrophiles. Studies on the electrophilic substitution of isoquinoline show the positional reactivity order to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org However, since the 4-position is already substituted in the parent compound, electrophilic attack would target the other available positions on the isoquinoline core, primarily C5 and C7, or the ortho positions on the chlorophenyl ring, depending on the reaction conditions and the nature of the electrophile. rsc.orgsmolecule.com

Nucleophilic Substitution Reactions at the Chlorophenyl Group

Functional Group Interconversions on the Isoquinoline Scaffold

Beyond reactions on the chlorophenyl group, derivatives of 4-(4-chlorophenyl)isoquinoline bearing other functional groups can undergo a wide array of transformations. These interconversions are key to creating diverse molecular libraries from a common scaffold. mdpi.comvanderbilt.edu

For example, derivatives with hydroxyl groups can be oxidized to the corresponding carbonyl compounds or quinones. smolecule.com Conversely, carbonyl groups can be reduced to alcohols using standard reducing agents like sodium borohydride (B1222165). smolecule.com Methoxy groups, as seen in 4-[(4-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline, may be oxidized under certain conditions. evitachem.com Carboxylic acid functionalities can be converted into amides, as demonstrated in the synthesis of radiolabelled PK11195 analogues where a 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is coupled with various amines. rsc.org

Interactive Table: Common Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group Reference Example
Hydroxyl (-OH) Potassium permanganate (B83412) (KMnO₄) Carbonyl (C=O) Oxidation of hydroxyls on isoquinoline derivatives. smolecule.com
Carbonyl (C=O) Sodium borohydride (NaBH₄) Alcohol (-OH) Reduction of carbonyls on isoquinoline derivatives. smolecule.com
Carboxylic Acid (-COOH) SOCl₂, then R₂NH Amide (-CONR₂) Synthesis of isoquinoline-3-carboxamides. rsc.org
Alcohol (-OH) Thionyl chloride (SOCl₂) Chloroalkane (-Cl) Standard conversion applicable to alcohol side chains. mdpi.comvanderbilt.edu
Ester (-COOR) DIBAL-H Aldehyde (-CHO) Reduction of ester side chains. vanderbilt.edu

Annulation and Ring-Forming Reactions Involving the Isoquinoline Core

The isoquinoline core of this compound can serve as a template for constructing more complex, fused heterocyclic systems through annulation and ring-forming reactions. These reactions are critical for accessing novel polycyclic scaffolds. hmc.edu.cnwhiterose.ac.uk

One prominent strategy is the [3+2] cycloaddition reaction. For instance, an isoquinolinium ylide, generated in situ from an isoquinoline salt, can react with a dipolarophile to construct a fused five-membered ring, leading to structures like pyrrolo[2,1-a]isoquinolines. mdpi.comresearchgate.net

Another powerful method is transition-metal-catalyzed C-H activation/annulation. whiterose.ac.uknih.gov In this approach, a C-H bond on the benzene portion of the isoquinoline ring (e.g., at the C-8 position) can be activated by a metal catalyst (e.g., Cobalt or Rhodium) and subsequently react with an alkyne or other coupling partner to form a new fused ring, yielding isoquinolinone structures. nih.govacs.org

Interactive Table: Annulation Strategies for the Isoquinoline Core

Reaction Type Reactant(s) Catalyst/Conditions Fused Ring System Formed Reference Example
[3+2] Cycloaddition Isoquinolinium salt + Alkene/Alkyne Base (e.g., NEt₃) Pyrrolo[2,1-a]isoquinoline (B1256269) Synthesis of dihydropyrrolo[2,1-a]isoquinoline derivatives. mdpi.comresearchgate.net
C-H Activation/Annulation Isoquinoline derivative + Alkyne Co(acac)₂ / AgNO₃ Isoquinolinone Cobalt-catalyzed synthesis of fluoroalkylated isoquinolinones. nih.gov
Rh(III)-Catalyzed [4+2] Annulation N-Chloroimine derivative + Maleimide [RhCp*Cl₂]₂ Dihydropyrrolo[3,4-c]isoquinoline Synthesis of isoquinoline derivatives via annulation. acs.org
Tandem Cycloisomerization/Hydroarylation N-(2-(phenylethynyl)benzylidene)aniline derivative + N-methylindole AgOTf / AcOH 1,2-Dihydroisoquinoline with indolyl substituent Silver-catalyzed access to dihydroisoquinolines. rsc.org

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is determined by the resilience of its constituent aromatic rings and the C-Cl bond. Generally, the fused aromatic isoquinoline system is highly stable, requiring harsh conditions for degradation. The presence of the chlorophenyl group further enhances this stability.

The molecule demonstrates considerable stability under various synthetic conditions, including exposure to strong bases (e.g., LiN(SiMe₃)₂), acids (e.g., trifluoroacetic acid), and high temperatures (e.g., refluxing solvents) used in the reactions described above. hmc.edu.cnnih.gov

However, degradation can occur under specific circumstances. In biological systems, metabolic pathways can lead to degradation. Studies on related isoquinoline-tethered quinazoline (B50416) derivatives have shown that metabolic stability can be poor, with modifications like hydroxylation or cleavage occurring in liver microsomes. nih.gov In environmental contexts, microbial degradation of isoquinoline has been observed in settings like wastewater treatment, suggesting that specific microorganisms possess enzymatic pathways to break down the heterocyclic ring. science.gov Photodegradation upon exposure to UV light is another potential pathway, especially for heterocyclic aromatic compounds, though specific data for this compound is limited.

Structural Modifications and Derivatization Strategies of the 4 4 Chlorophenyl Isoquinoline Scaffold

Design and Synthesis of Novel Isoquinoline (B145761) Derivatives

The synthesis of novel derivatives based on the 4-(4-chlorophenyl)isoquinoline scaffold often involves multi-step reaction sequences. A common approach begins with the construction of the core isoquinoline ring system, followed by the introduction of the 4-(4-chlorophenyl) moiety and subsequent functionalization at various positions.

Modern synthetic methodologies, such as the Ugi and Pomeranz–Fritsch reactions, have been employed to create diverse isoquinoline scaffolds. acs.org The Ugi reaction, a multi-component reaction, allows for the rapid assembly of complex molecules from simple starting materials. Following the Ugi reaction, a post-cyclization strategy like the Pomeranz–Fritsch reaction can be used to form the isoquinoline ring. acs.org This approach has been successful in synthesizing a variety of isoquinoline derivatives, including those with potential therapeutic applications. acs.org

Another key synthetic strategy is the Suzuki coupling reaction, which is widely used to introduce the aryl group at the 4-position of the isoquinoline ring. For instance, coupling of a suitably substituted isoquinoline precursor with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst is a common and efficient method. mdpi.com Modifications of this approach, such as using different boronic acids or altering the isoquinoline starting material, allow for the generation of a wide array of derivatives. mdpi.com

Introduction of Substituents at Key Positions (C-1, C-3, C-4, N-2 of Isoquinoline)

Systematic modifications at specific positions of the this compound scaffold have been crucial in understanding its structure-activity relationships. The C-1, C-3, C-4, and N-2 positions are particularly important for modulating the biological activity of these compounds. researchgate.net

C-1 Position: The introduction of substituents at the C-1 position can significantly influence the molecule's properties. For example, in the context of 1,2,3,4-tetrahydroisoquinolines, substitution at the C-1 position with groups like a 2-chlorophenyl moiety has been explored. ontosight.ai

C-3 Position: The C-3 position offers a valuable site for derivatization. Researchers have introduced various functional groups at this position, including carboxamides and other heterocyclic rings. nih.govarkat-usa.org For example, the synthesis of N-(4-chlorophenyl)isoquinolin-3-amine has been achieved through Buchwald-Hartwig amination. arkat-usa.org

C-4 Position: While the 4-position is defined by the chlorophenyl group, further modifications to this phenyl ring can fine-tune the compound's activity. The introduction of additional substituents on the phenyl ring, such as hydroxyl or other halogen atoms, has been investigated to explore their impact on biological interactions. mdpi.com

N-2 Position: The nitrogen atom at the N-2 position is a key site for modification, particularly in tetrahydroisoquinoline derivatives. N-alkylation and N-arylation can alter the molecule's polarity, basicity, and steric profile, thereby influencing its biological activity. thieme-connect.com For instance, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines has been achieved through a sequence involving reductive amination and palladium-catalyzed cyclization. thieme-connect.com

Development of Hybrid Compounds Incorporating the this compound Unit

Hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, represent a promising strategy for developing novel compounds with enhanced or dual activities. This approach aims to leverage the beneficial properties of each component to create a more effective molecule.

One such strategy involves the creation of hybrid compounds by linking the isoquinoline core to other heterocyclic systems like triazoles or thiadiazoles. tandfonline.comnih.gov For example, novel 1,2,3-triazole hybrids of tetrahydroquinoline have been synthesized and investigated for their biological potential. tandfonline.com Similarly, indolo[3,2-c]isoquinoline derivatives have been hybridized with nih.govevitachem.comtriazolo[3,4-b] researchgate.netevitachem.comthiadiazole moieties. nih.gov These hybrid structures often exhibit interesting photophysical and biological properties. nih.gov

Another approach involves the fusion of the isoquinoline ring with other cyclic systems. For instance, pyrimidothienoisoquinolines and pyrazolo[3,4-g]isoquinolines have been synthesized, resulting in planar and nonplanar polycyclic structures with potential biological relevance. acs.org The synthesis of these complex molecules often involves intramolecular cyclization reactions of appropriately functionalized isoquinoline precursors. acs.org

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for their activity in various non-clinical assays.

These studies systematically explore the effects of different substituents at various positions of the isoquinoline ring and the 4-phenyl group. For instance, the nature of the substituent at the para-position of the aniline (B41778) moiety in some tetrahydroisoquinoline derivatives was found to be critical for their inhibitory activity against certain enzymes. nih.gov Similarly, the presence and position of electron-donating or electron-withdrawing groups on the quinoline (B57606) scaffold have been shown to significantly impact biological efficacy in other related heterocyclic systems. rsc.org

In the context of allosteric modulators, SAR studies on related 1H-imidazo[4,5-c]quinolin-4-amine derivatives revealed that a phenyl or substituted monocyclic phenyl ring at the 4-amino position was more effective than bicyclic aryl rings. nih.gov These findings highlight the importance of the specific nature and location of substituents in determining the biological profile of these compounds.

The following table summarizes some of the key structural modifications and their observed effects in non-clinical studies:

Position of Modification Type of Modification Observed Effect in Non-Clinical Studies Reference
C-3 of TetrahydroisoquinolineVariation in carboxamide N-substituentN-demethylation led to a 1.7-fold reduction in IC50, suggesting a possible hydrogen bond formation. nih.gov
4-Position of IsoquinolineIntroduction of a hydroxyl group at the meta-position of the phenyl ringConfirmed the crucial role of this substitution for activity. mdpi.com
N-2 of Isoquinolin-3-amine (B165114)Attachment of an N-phenyl groupCaused a marked displacement of the fluorescence maximum to a longer wavelength. arkat-usa.org
4-Amino position of Imidazo[4,5-c]quinolinePhenyl or substituted monocyclic phenyl ringMore enhancing for allosteric effects compared to bicyclic aryl rings. nih.gov

These SAR studies are instrumental in guiding the rational design of new this compound derivatives with improved properties for further investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is indispensable for elucidating the precise molecular structure of 4-(4-Chlorophenyl)isoquinoline in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide data on the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

¹H NMR: The proton NMR spectrum of isoquinoline (B145761) derivatives shows distinct signals for the aromatic protons. For this compound, the spectrum is expected to display a series of multiplets in the aromatic region (typically δ 7.0–9.5 ppm). Protons on the isoquinoline core and the 4-chlorophenyl substituent will have characteristic chemical shifts influenced by their electronic environment and proximity to the nitrogen atom and the chlorine substituent. In related isoquinoline structures, aromatic proton signals are consistently observed in the δ 7.2 to 9.2 ppm range. umich.edubartleby.com For instance, in 4-(4-Chlorophenyl)-1-(pyridine-2-yl)isoquinoline-3-carbonitrile, multiplets corresponding to the chlorophenyl and isoquinoline protons appear between δ 7.45 and 7.51 ppm. thieme-connect.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct resonances for the carbons of the isoquinoline ring system and the chlorophenyl group. The carbon atoms directly bonded to the nitrogen (e.g., C1 and C3) and the carbon bearing the chlorophenyl group (C4) would have characteristic shifts. In similar structures like 3,4-bis(4-chlorophenyl)-1-phenylisoquinoline, carbon signals appear across a wide range from δ 120 to 160 ppm. ajgreenchem.com The carbon atoms of the chlorophenyl ring typically resonate around δ 128-135 ppm, with the carbon atom bonded to chlorine showing a distinct shift due to the halogen's electronegativity.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Comments
¹H 7.20 - 8.50 Aromatic protons of isoquinoline and chlorophenyl rings, appearing as multiplets and doublets.
¹H 9.00 - 9.50 Proton at C1 of the isoquinoline ring, typically shifted downfield due to proximity to nitrogen.
¹³C 120.0 - 140.0 Aromatic carbons of both ring systems.

Note: This table represents predicted values based on data from related structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Techniques like Electrospray Ionization (ESI) are commonly used. For 2-(4-chlorophenyl)-3,4-diphenylisoquinolinium-8-olate, HRMS (ESI+) successfully identified the protonated molecular ion [M+H]⁺. umich.edu For this compound, HRMS would be expected to confirm the molecular ion peak corresponding to its chemical formula, C₁₅H₁₀ClN. The fragmentation pattern observed in MS/MS analysis can further validate the structure, with characteristic losses such as the cleavage of the chlorophenyl group. vulcanchem.com

Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

A typical reverse-phase (RP) HPLC method for isoquinoline-related compounds might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure sharp peaks. sielc.commdpi.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For many isoquinoline derivatives, purity is often confirmed to be ≥98% by HPLC. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying the compound in a mixture and for detecting and identifying any impurities by analyzing their retention times and mass spectra simultaneously. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic rings.

Key expected absorption bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹ (e.g., 3030-3095 cm⁻¹). savemyexams.com

Aromatic C=C stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region. askthenerd.com In related isoquinoline thiones, these appear around 1495 cm⁻¹. clockss.org

C-N stretching: Vibrations for the isoquinoline ring would appear in the fingerprint region.

C-Cl stretching: A strong absorption in the lower wavenumber region of the fingerprint, typically between 850 and 550 cm⁻¹.

The presence of these characteristic bands provides strong evidence for the compound's core structure. nih.govacs.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600, 1580, 1500, 1450 (multiple bands)

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, yielding exact bond lengths, bond angles, and torsional angles.

Table 3: Representative Crystallographic Data for an Isoquinoline Derivative

Parameter Value (for Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9337(3)
b (Å) 32.6514(8)
c (Å) 7.7034(3)
β (°) 111.687(4)
V (ų) 1852.19(11)
Z 4

Data sourced from a related structure to illustrate typical parameters obtained from X-ray diffraction analysis. mdpi.comresearchgate.net

Advanced Crystallographic and Hirshfeld Surface Analysis

Beyond basic structural determination, advanced crystallographic analyses like Hirshfeld surface analysis are employed to study intermolecular interactions within the crystal lattice. nih.gov This computational method maps the electron distribution of a molecule in a crystal to visualize and quantify the non-covalent interactions responsible for its packing. iucr.orgmdpi.com

For a pyrrolo[2,1-a]isoquinoline (B1256269) derivative containing a 4-chlorophenyl group, Hirshfeld analysis revealed the significance of various intermolecular contacts, including O···H (19.1%), H···C (17.1%), Cl···H (10.6%), and C···C (6.1%) interactions. mdpi.comjyu.firesearchgate.net The analysis generates 2D "fingerprint plots" that provide a quantitative summary of these interactions. Such analysis of this compound would likely highlight the importance of π-π stacking interactions between the aromatic rings and halogen bonding involving the chlorine atom, which are crucial for the stability of the crystal structure. mdpi.com

Computational and Theoretical Investigations of 4 4 Chlorophenyl Isoquinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules containing the 4-(4-chlorophenyl)isoquinoline moiety. wikipedia.orgscispace.com DFT allows for the investigation of the ground state electronic properties, providing a basis for understanding molecular stability, reactivity, and spectroscopic characteristics. nih.govrsc.org

Research on derivatives has utilized DFT to calculate key electronic parameters. For instance, in a study of dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, DFT calculations at the B3LYP level were employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These frontier orbitals are crucial, as their energy gap (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. The HOMO is located over the π-system of the molecule, indicating that the HOMO→LUMO excitation is primarily a π-π* transition. mdpi.com Based on these energies, various global reactivity descriptors can be calculated, offering quantitative measures of the molecule's electronic properties. mdpi.commdpi.com

Table 1: Calculated Electronic Properties of a this compound Derivative Data for dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate.

ParameterValue (eV)Description
EHOMO-5.0279Energy of the Highest Occupied Molecular Orbital
ELUMO-1.3350Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.6929A measure of chemical reactivity and stability
Ionization Potential (I)5.0279The energy required to remove an electron
Electron Affinity (A)1.3350The energy released when an electron is added
Chemical Potential (μ)-3.1814Describes the escaping tendency of an electron
Hardness (η)1.8465Resistance to change in electron distribution
Electrophilicity Index (ω)1.3704A measure of the energy lowering due to maximal electron flow

Source: mdpi.com

These calculations provide a robust theoretical framework for predicting how such molecules will behave in different chemical environments. rsc.orgmdpi.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand (in this case, a this compound derivative) to the active site of a biological target, such as an enzyme or receptor. researchgate.net These studies are pivotal in rational drug design, helping to identify promising candidates and understand their mechanism of action at a molecular level.

Several studies have performed molecular docking on isoquinoline (B145761) derivatives containing the 4-chlorophenyl group to evaluate their potential as therapeutic agents. For example, synthetic chalcone (B49325) derivatives, including one with a 3-(4-chlorophenyl) group, were docked into the active site of human monoamine oxidase B (hMAO-B). nih.gov The docking results revealed that the most active compounds fit well within the enzyme's substrate pocket, with the chlorophenyl ring establishing a stabilizing H-π interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor and forming hydrogen bonds with key amino acid residues like Tyr435. nih.gov In another study, novel N-imidazopyridine derivatives of noscapine (B1679977), which features an isoquinoline core, were shown to have superior docking scores against certain cancer targets compared to the parent drug. researchgate.net

Table 2: Examples of Molecular Docking Studies on (4-Chlorophenyl)isoquinoline Analogs

Compound ClassTarget ProteinKey Interactions / FindingsDocking Score (kcal/mol)
Chalcone DerivativeMonoamine Oxidase B (hMAO-B)H-π interaction between the chlorophenyl ring and FAD; Hydrogen bonding with Tyr435. nih.govNot specified
N-imidazopyridine noscapine derivativeTubulinBetter docking scores than the lead compound, noscapine. researchgate.net-6.213 to -7.897
Quinoline (B57606) DerivativeVarious Cancer TargetsGood affinity against multiple targets, indicating potential for broad anti-cancer activity. nih.govNot specified

These in silico docking experiments provide valuable hypotheses about ligand-target interactions that can be validated through further biological testing, thereby accelerating the discovery of new therapeutic agents. nih.govresearchgate.netnih.gov

Conformational Analysis and Stereochemical Insights

The three-dimensional structure, including the specific conformation and stereochemistry of a molecule, is critical to its function and interaction with other molecules. vulcanchem.com Conformational analysis of systems containing the this compound framework helps to understand their preferred spatial arrangements and the energy barriers between different conformers. ic.ac.ukresearchgate.net

X-ray crystallography and computational methods are the primary tools for these investigations. For example, the crystal structure analysis of a complex dispiro compound containing an isoquinoline unit revealed that the cyclohexanone (B45756) ring of the isoquinoline moiety adopts a distorted envelope conformation. iucr.org Similarly, in a methylidene-bridged quinazoline-isoquinoline structure, the conformation was determined to be the E-isomer, a crucial stereochemical detail. iucr.org The relative orientation of the chlorophenyl ring with respect to the isoquinoline plane is a key conformational feature. In the crystal structure of quinolin-8-yl 4-chlorobenzoate, the aromatic rings adopt an orthogonal orientation in the solid state. mdpi.com Computational modeling can further predict the rotational freedom and energetic preferences of such substituents.

Table 3: Conformational and Stereochemical Features in Isoquinoline Derivatives

Compound TypeKey Conformational/Stereochemical FindingMethod of Analysis
Dispiro-isoquinolineThe cyclohexanone ring of the isoquinoline unit has a distorted envelope conformation. iucr.orgX-ray Diffraction
Methylidene-bridged quinazoline-isoquinolineThe molecule exists as the E-isomer. iucr.orgX-ray Diffraction
1,3,2-Oxazaphosphorino[4,3-a]isoquinolinesThe 1,3-X,N heterocyclic ring attains a flattened twist conformation. arkat-usa.orgNMR Spectroscopy & X-ray Diffraction
2-acetyl-1(R)-(4′-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineThe stereochemistry was confirmed to be R at the C1 position. iucr.orgDatabase Survey (CSD)

Understanding these stereochemical and conformational nuances is vital, as they directly influence how the molecule fits into a binding pocket or packs into a crystal lattice. iucr.orgiucr.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra. nih.gov This allows for a direct comparison between theoretical and experimental data, aiding in structure elucidation and the understanding of electronic transitions.

For a derivative, dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, TD-DFT calculations were performed to predict its electronic absorption spectrum. The results showed a strong correlation with the experimental UV-Vis spectrum measured in different solvents. mdpi.com The calculations were able to assign the observed absorption bands to specific electronic transitions between molecular orbitals. For example, the band at 220 nm was assigned to mixed excitations including HOMO−1→LUMO+2 and HOMO−1→LUMO+4. mdpi.com Furthermore, the calculated ¹H and ¹³C NMR chemical shifts for this compound correlated very well with the experimental data, with a reported R² value of 0.93–0.94. mdpi.com

Table 4: Comparison of Experimental and Calculated Spectroscopic Data for a this compound Derivative Data for dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate.

SpectrumExperimental Wavelength (nm)Calculated Wavelength (nm)Corresponding Transition (Calculated)
UV-Vis397 / 414381.4HOMO→LUMO
UV-Vis358342.0Not specified
UV-Vis272271.4Not specified
UV-VisNot specified258.2Not specified
UV-Vis220220.0HOMO−1→LUMO+2 (57%), HOMO−1→LUMO+4 (14%)

Source: mdpi.com

This synergy between computational prediction and experimental measurement provides a high degree of confidence in the structural assignment and electronic characterization of complex molecules. mdpi.commaterialsciencejournal.org

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction energetics. whiterose.ac.uk This understanding is crucial for optimizing reaction conditions and designing novel synthetic pathways.

The synthesis of a fused pyrrolo[2,1-a]isoquinoline (B1256269) derivative bearing a 4-chlorophenyl group was investigated computationally to understand its formation mechanism. mdpi.com The proposed pathway involves a cascade of reactions: hydrolysis, a [3+2] cycloaddition (32CA), and an elimination. The key step is the 32CA reaction between an isoquinolinium ylide intermediate and a dipolarphile. mdpi.com DFT calculations can be used to model the energies of the reactants, intermediates, transition states, and products, thereby validating the proposed mechanism and explaining the observed product selectivity. Such computational studies can elucidate why a particular reaction pathway is favored over others, providing a level of detail that is difficult to obtain from experiments alone. mdpi.comwhiterose.ac.uk

In Silico Assessment of Molecular Interactions and Physicochemical Descriptors

In silico methods are essential for evaluating the non-covalent interactions that govern molecular recognition and crystal packing, as well as for calculating key physicochemical descriptors that predict a molecule's behavior in biological systems. frontiersin.org

Beyond intermolecular interactions, a range of physicochemical descriptors can be calculated to predict properties relevant to drug development, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rasayanjournal.co.in These descriptors are crucial for assessing the drug-likeness of a compound.

Table 5: Calculated Physicochemical and Interaction Descriptors for a this compound Derivative Data for dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate.

Descriptor TypeDescriptorValue / ContributionSignificance
PhysicochemicalDipole Moment3.5953 DebyeIndicates the polar nature of the molecule. mdpi.com
Hirshfeld SurfaceH···H contacts44.8%Most frequent intermolecular contact. mdpi.com
Hirshfeld SurfaceO···H contacts19.1%Important short intermolecular interactions. mdpi.com
Hirshfeld SurfaceH···C contacts17.1%Significant long-range interactions. mdpi.com
Hirshfeld SurfaceCl···H contacts10.6%Contribution of the chloro-substituent to packing. mdpi.com
Hirshfeld SurfaceC···C contacts6.1%Indicates presence of some π-system interactions. mdpi.com

Source: mdpi.com

These in silico assessments provide a holistic view of the molecule's properties, from its fundamental electronic structure to its potential behavior in a complex biological environment, guiding further experimental work. frontiersin.orgscience.gov

Biological Activities and Mechanistic Investigations in Non Clinical Research

Antimicrobial Properties of Isoquinoline (B145761) Derivatives

Isoquinoline derivatives are recognized for their potential as antimicrobial agents, with research demonstrating activity against various pathogens.

Antibacterial and Antifungal Activity: Derivatives of isoquinoline have demonstrated notable antibacterial and antifungal properties. For instance, certain alkynyl isoquinolines have shown potent bactericidal activity against a range of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com One study highlighted that specific isoquinoline compounds could clear intracellular MRSA within macrophages, a feat not achieved by the standard drug vancomycin. mdpi.com The core structure of isoquinoline and the attached phenyl group are considered crucial for this antibacterial action. mdpi.com In other studies, novel piperidinyl tetrahydrothienoisoquinolines exhibited good activity against Bacillus cereus and significant effects against Staphylococcus aureus. acs.org Some derivatives also showed promising antifungal activity against Trichophyton rubrum and Aspergillus flavus. acs.org Furthermore, 3-(4-Chlorophenyl) vulcanchem.comevitachem.comsmolecule.comtriazolo[3,4-a]isoquinoline has shown antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) outperforming nalidixic acid in some cases. vulcanchem.com Its antifungal activity against Candida albicans is linked to the inhibition of ergosterol (B1671047) biosynthesis. vulcanchem.com

Anti-Leishmanial, Antimalarial, and Antiplasmodial Activity: The anti-parasitic potential of isoquinoline derivatives has also been a subject of investigation. While specific data on the anti-leishmanial activity of 4-(4-chlorophenyl)isoquinoline is not readily available, the broader class of isoquinolines has been explored for such properties.

In the context of malaria, isoquinoline derivatives have shown promise. Research has indicated that substitution at the 4-position of the isoquinoline nucleus can lead to prominent antimalarial activity by inhibiting the survival and replication of the parasite. semanticscholar.org Specifically, 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline was identified as a highly active compound against a chloroquine-resistant strain of Plasmodium falciparum. rsc.orgresearchgate.net This compound displayed low cytotoxicity against rat skeletal myoblast cells, suggesting a degree of selectivity. rsc.orgresearchgate.net The antiplasmodial activity of these compounds is often evaluated using methods like the [3H]hypoxanthine incorporation assay. rsc.orgresearchgate.net

Anti-Cancer Activity in In Vitro and In Vivo Non-Human Models

The potential of isoquinoline derivatives as anticancer agents has been extensively studied in various non-clinical models.

Apoptosis Induction, Cell Cycle Modulation, and DNA Fragmentation: Several studies have elucidated the cellular mechanisms through which isoquinoline derivatives exert their anticancer effects. A notable mechanism is the induction of apoptosis. For example, novel tetrahydro- vulcanchem.comevitachem.comsmolecule.comtriazolo[3,4-a]isoquinoline chalcones have been shown to induce apoptosis in breast carcinoma cells. mdpi.com Mechanistic studies of 3-(4-chlorophenyl) vulcanchem.comevitachem.comsmolecule.comtriazolo[3,4-a]isoquinoline revealed the generation of reactive oxygen species (ROS), which in turn triggers apoptosis through the cleavage of caspases 3 and 9. vulcanchem.com

Cell cycle arrest is another key mechanism. The aforementioned tetrahydro- vulcanchem.comevitachem.comsmolecule.comtriazolo[3,4-a]isoquinoline chalcones were found to induce cell cycle arrest at the G2/M phase in breast cancer cells, contributing to their anti-proliferative activity. mdpi.com Some isoquinoline derivatives have also been observed to cause cell cycle arrest in the S phase in colon cancer cells. acs.org

Furthermore, DNA intercalation and damage are implicated in the anticancer activity of some isoquinolines. The planar structure of 3-(4-chlorophenyl) vulcanchem.comevitachem.comsmolecule.comtriazolo[3,4-a]isoquinoline allows it to insert between DNA base pairs, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. vulcanchem.com Other studies on novel 7-chloro-(4-thioalkylquinoline) derivatives have also pointed to the induction of DNA/RNA damage as part of their antiproliferative mechanism. mdpi.com

Isoquinoline derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, 3-(4-chlorophenyl) vulcanchem.comevitachem.comsmolecule.comtriazolo[3,4-a]isoquinoline showed potent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells. vulcanchem.com Similarly, a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione were synthesized and showed potential as antiplatelet agents, which can be relevant in preventing metastasis. researchgate.net While direct evidence for the inhibition of metastasis by this compound is limited, the inhibition of cellular proliferation is a well-documented activity for this class of compounds. google.commdpi.com

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation, DNA Fragmentation)

Enzyme Inhibitory Actions

The interaction of isoquinoline derivatives with various enzymes is a key aspect of their pharmacological profile.

Tyrosinase, Phosphodiesterase, Carbonic Anhydrase, and Monoamine Oxidase B Inhibition: Research has identified isoquinoline derivatives as inhibitors of several enzymes. In one study, a series of isoquinoline urea/thiourea derivatives were synthesized and all were found to inhibit tyrosinase activity. tandfonline.comnih.gov Notably, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was the most active among the synthesized compounds and acted as a competitive inhibitor of tyrosinase. tandfonline.comnih.gov

While specific studies on the inhibition of phosphodiesterase and carbonic anhydrase by this compound were not prominent in the search results, the general class of isoquinolines has been investigated for such activities. evitachem.com

Inhibition of monoamine oxidase B (MAO-B) is another significant activity. A study on 4-organoseleno-isoquinoline derivatives found that compounds with fluoro, chloro, and trifluoromethyl substitutions at the selenium-bonded aromatic ring inhibited MAO-B activity. nih.govresearchgate.net Specifically, 4-(4-chlorophenylseleno)-3-phenylisoquinoline was among the derivatives that demonstrated this inhibitory effect. nih.govresearchgate.net These compounds were found to be selective and reversible inhibitors of MAO-B, making them promising candidates for neurological disorders. researchgate.net

Receptor Interaction and Signaling Pathway Modulation in Pre-Clinical Studies

The biological effects of isoquinoline derivatives are often mediated through their interaction with specific receptors and the subsequent modulation of signaling pathways.

CRTH2 and Alpha 2B-Adrenergic Receptors: While direct interactions of this compound with the CRTH2 receptor were not explicitly detailed in the search results, the broader family of isoquinolines is known to interact with various G protein-coupled receptors.

There is evidence for the interaction of isoquinoline derivatives with alpha-2-adrenergic receptors. researchgate.netwikipedia.orgaatbio.com One study focused on synthesizing N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antagonists of the alpha 2B-adrenergic receptor for antiplatelet therapy. researchgate.net Another study examined the role of the aminosulfonyl group in imparting selectivity for phenylethanolamine N-methyltransferase inhibition versus affinity for the alpha 2-adrenoceptor. nih.gov In this study, a derivative with a p-chlorophenyl group showed reduced selectivity due to increased affinity for the alpha 2-adrenoceptor. nih.gov

Effects on Drug Transporters (e.g., P-glycoprotein) and Multidrug Resistance Reversal

The isoquinoline scaffold, particularly when substituted with a chlorophenyl group, has been a subject of investigation for its potential to counteract multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. pnas.org

Derivatives of isoquinoline have shown the ability to modulate the activity of P-gp. Specifically, certain isoquinolinesulfonamide (B3044496) compounds featuring a chlorophenyl moiety have been identified as effective agents in reversing drug resistance. For instance, the compound H-85, N-[2-[N-formyl-N-[[3-(4-chlorophenyl)-2-propenyl] amino] ethyl]-5-isoquinolinesulfonamide, was found to reverse drug resistance in multidrug-resistant P388 murine leukemic cells. nih.gov It achieved this by significantly suppressing the energy-dependent efflux of vinblastine (B1199706) from these resistant cells. nih.gov Further studies on related compounds like H-86 (N-[2-[N-[3-(4-Chlorophenyl)-2-propenyl]amino] ethyl]-5-isoquinolinesulphonamide) and H-87 confirmed that these molecules could increase the intracellular accumulation of vinblastine by inhibiting its efflux, thereby reversing resistance. nih.gov

The mechanism of action appears to involve direct interaction with P-glycoprotein. These isoquinolinesulfonamide compounds with a hydrophobic group, such as the chlorophenyl group, are thought to interact with P-gp at the same site as anticancer drugs. nih.gov This was supported by evidence showing that they dose-dependently inhibited the photoaffinity labeling of a vinblastine analogue to P-gp. nih.gov The effectiveness of these compounds in reversing MDR was strongly correlated with their hydrophobicity. nih.gov It was also noted that this activity was independent of their ability to inhibit protein kinase A, suggesting a direct effect on the transporter protein. nih.gov

Other Pharmacological Effects Investigated in Non-Clinical Models

Beyond MDR reversal, derivatives of the this compound structure have been explored for a variety of other pharmacological activities in non-clinical settings. These include anti-inflammatory, antioxidant, antidepressant, and antiplatelet effects.

Research has demonstrated the potential of these compounds across several therapeutic areas. For example, 1-(4-chlorophenyl)-3-isoquinolineacetamide was found to have anti-inflammatory activity comparable to phenylbutazone (B1037) in an acute inflammation model. nih.gov In the realm of mental health, isoquinoline derivatives are studied for their structural similarity to neurotoxins and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to depression and neurodegenerative diseases. researchgate.net Specifically, 4-(4-chlorophenylseleno)-3-phenylisoquinoline has been identified as an inhibitor of MAO-B. researchgate.net Additionally, certain 1-o-chlorophenyl-tetrahydroisoquinoline derivatives have shown potent antiplatelet aggregation activity. lookchem.com

The table below summarizes key findings from non-clinical investigations into various pharmacological effects of this compound derivatives.

Pharmacological EffectDerivative StudiedKey FindingsCitations
Anti-inflammatory 1-(4-chlorophenyl)-3-isoquinolineacetamideAs active as phenylbutazone in a carrageenan-induced pleural effusion assay. nih.gov
(E)-4-arylidne-2-(4 chlorophenyl) isoquinoline 1,3-dione derivativesShowed competency for both anti-inflammatory and antioxidant activity in in-vitro assays. innovareacademics.ininnovareacademics.in
Antioxidant (E)-4-arylidne-2-(4 chlorophenyl) isoquinoline 1,3-dione derivativesDemonstrated antioxidant potential in DPPH radical scavenging analysis. innovareacademics.ininnovareacademics.in
New 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolinesSome synthesized compounds showed higher antioxidant activity than Vitamin C. nih.gov
Antidepressant 4-(4-chlorophenylseleno)-3-phenylisoquinolineDemonstrated in vitro inhibitory activity on monoamine oxidase B (MAO-B). researchgate.net
3-acetyl-4-(4-chlorophenyl)-...-thieno[2,3-c]isoquinolin-8(9H)-oneIsoquinolines are known to act as antidepressant and antipsychotic agents. acs.orgresearchgate.net
Antiplatelet (±)-1-o-chlorophenyl-2-substituted-tetrahydroisoquinoline derivativesShowed potent inhibition of ADP-induced human platelet aggregation. lookchem.com
2-(2-(4–(3-Chlorophenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dioneInhibited collagen-induced platelet aggregation in vitro. tandfonline.com
Antihyperglycemic 3-amino-1-(4-chlorophenyl)-...-pyrano[3,2-c]quinoline-2-carbonitrileA related quinoline (B57606) derivative showed a significant anti-diabetic effect in diabetic rats. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The relationship between this compound and oxidative stress is complex. While some derivatives exhibit antioxidant properties, which counteract oxidative stress, the broader class of chemicals can, under certain conditions, contribute to the generation of reactive oxygen species (ROS). rasayanjournal.co.infrontiersin.org Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. mdpi.com This imbalance can lead to cellular damage to lipids, proteins, and DNA. frontiersin.orgmdpi.com

Currently, there is limited direct evidence in the scientific literature specifically documenting the induction of oxidative stress or ROS generation by the parent compound this compound itself. Research has more frequently focused on the antioxidant capabilities of its derivatives, as noted in the previous section. For instance, studies on certain (E)-4-arylidne-2-(4-chlorophenyl)isoquinoline-1,3-dione and tetrahydroisoquinoline derivatives have highlighted their potential to scavenge free radicals, thereby reducing oxidative stress. innovareacademics.ininnovareacademics.innih.gov

The generation of ROS is a fundamental aspect of normal cellular metabolism, but overproduction is linked to pathological processes. mdpi.commdpi.com While some chemical structures can induce ROS, leading to cellular damage, the available research on this compound derivatives points more towards a role in mitigating oxidative stress through antioxidant action rather than inducing it. Further investigation is required to fully elucidate the specific effects of the parent compound on cellular redox homeostasis.

Non Pharmacological Research Applications of 4 4 Chlorophenyl Isoquinoline and Derivatives

Applications in Materials Science and Supramolecular Chemistry (e.g., π-π Stacking, Self-Assembly)

The planar, aromatic structure of the isoquinoline (B145761) ring system, combined with the phenyl substituent, facilitates intermolecular interactions such as π-π stacking, which are fundamental to the construction of ordered supramolecular assemblies. Researchers have leveraged these properties to create novel materials with unique characteristics, such as liquid crystals.

Discotic liquid crystals (DLCs), known for their potential in molecular electronics and photoconductors, have been successfully constructed using isoquinoline derivatives. bohrium.com In one approach, new self-assembled discotic liquid crystals were formed through intermolecular hydrogen bonding between a core molecule (like 1,3,5-trihydroxybenzene) and peripheral isoquinoline derivatives. bohrium.comtandfonline.com These supramolecular complexes exhibit columnar mesophases at room temperature, a rare and desirable property for developing materials for molecular electronics. bohrium.com The ordered stacking within these columns is driven by the close packing of the aromatic rings. bohrium.com

The self-assembly of isoquinoline derivatives is not limited to hydrogen-bonded systems. The synthesis of certain tetrahydro-diepoxybenzo[de]isoquinoline derivatives has shown that specific adducts form self-assembled dimers in the solid state. rsc.org In contrast, other related adducts form one-dimensional (1D) supramolecular chains, highlighting the tunability of the self-assembly process based on the specific molecular structure. rsc.org These organized structures are of interest for creating advanced materials with tailored optical and electronic properties. amerigoscientific.com

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The 4-(4-chlorophenyl)isoquinoline framework and its related structures serve as crucial intermediates or "building blocks" for the synthesis of more complex molecules. smolecule.comcymitquimica.com Their inherent reactivity and functional groups allow for further chemical transformations, making them valuable starting points in multi-step synthetic pathways. ontosight.ai

For instance, isoquinoline derivatives can be functionalized through various reactions. The presence of a chloro group, as in this compound, provides a site for nucleophilic substitution reactions, allowing for the introduction of new functional groups. evitachem.com The isoquinoline ring itself can undergo reactions that modify its structure and properties.

A notable application is in the construction of N-heterocycles. For example, 2-alkynylbenzaldoximes are versatile building blocks used to create isoquinoline N-oxides through intramolecular cyclization. rsc.org These N-oxides can then undergo further reactions, such as tandem cycloadditions and rearrangements, to generate a library of complex 1-amino-isoquinoline-N-oxides. rsc.org In a similar vein, a protocol has been developed for the synthesis of selenium-decorated N-oxide isoquinolines, such as 4-((4-chlorophenyl)selanyl)isoquinoline-2-oxide, using o-alkynyl benzaldehyde (B42025) oximes as precursors. acs.org The ability to systematically modify the isoquinoline core makes these compounds valuable tools for synthetic chemists exploring new chemical space. ontosight.ai

Exploration of Fluorescent Properties for Research Tools and Probes

Isoquinoline and its derivatives have attracted significant interest for their fluorescent properties. mdpi.comresearchgate.net The rigid, planar structure of the isoquinoline ring system is conducive to fluorescence, and modifications to the core structure can tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. mdpi.comarkat-usa.org

Research has shown that the introduction of different substituents onto the isoquinoline skeleton can dramatically alter its fluorescence. For example, the attachment of an N-phenyl group to isoquinolin-3-amine (B165114) causes a marked displacement of the fluorescence maximum to longer wavelengths. arkat-usa.org The fluorescence intensity of isoquinoline itself can be significantly enhanced upon protonation with an acid. rsc.org This sensitivity to the chemical environment makes isoquinoline derivatives promising candidates for developing chemical sensors. researchgate.net

Several studies have focused on synthesizing and characterizing novel fluorescent isoquinoline derivatives for use as research tools. One study reported a highly functionalized 3-hydroxyisoquinoline (B109430) that exhibits intense blue fluorescence localized in the cell nuclei of the invertebrate Ciona intestinalis, suggesting its potential as a novel fluorescent dye for cellular imaging. nih.gov Another investigation into dihydrothieno[2,3-c]isoquinolines revealed their potential as luminescent materials. acs.org The photophysical properties of various isoquinoline derivatives have been systematically studied, with some compounds exhibiting high fluorescence quantum yields, making them suitable for applications requiring bright fluorescent signals. mdpi.com

The table below summarizes the photophysical properties of selected fluorescent isoquinoline derivatives, demonstrating the tunability of their optical characteristics.

Compound NameAbsorption Max (λmax abs)Emission Max (λmax em)Stokes Shift (Δυ)Fluorescence Quantum Yield (Φfl)Solvent/ConditionsReference
1-(Isoquinolin-3-yl)azetidin-2-one345 nm412 nm4483 cm⁻¹0.6180.1 M H₂SO₄ mdpi.com
1-(Isoquinolin-3-yl)pyrrolidin-2-one356 nm425 nm4734 cm⁻¹0.5890.1 M H₂SO₄ mdpi.com
1-(Isoquinolin-3-yl)piperidin-2-one363 nm435 nm4799 cm⁻¹0.6030.1 M H₂SO₄ mdpi.com
1-(Isoquinolin-3-yl)imidazolidin-2-one377 nm442 nm4211 cm⁻¹0.6550.1 M H₂SO₄ mdpi.com
N-(4-Chlorophenyl)isoquinolin-3-amine360 nm430 nm4650 cm⁻¹0.28Cyclohexane arkat-usa.org

These findings underscore the potential of this compound and its derivatives as versatile platforms for developing advanced materials, complex molecular architectures, and sensitive research probes.

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)isoquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions or halogenation of precursor isoquinoline derivatives. For example, the Chinese patent CN-113264880-A describes a method for preparing halogenated isoquinolines via palladium-catalyzed cross-coupling reactions . Optimization may involve adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature (80–120°C) to improve yields. Purity can be enhanced using column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and chlorine-induced deshielding effects .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in triazolo[3,4-a]isoquinoline derivatives) .
  • HRMS : Confirm molecular weight (C₁₅H₁₁ClN, MW 247.71) .

Q. How can researchers assess the purity of this compound?

Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Melting point analysis (e.g., 162°C for triazolo derivatives ) and TLC (Rf ~0.5 in 7:3 hexane/EtOAc) are supplementary methods .

Advanced Research Questions

Q. How do structural modifications to this compound influence its biological activity?

Derivatization at the isoquinoline core (e.g., introducing sulfonyl or triazolo groups) alters pharmacokinetics. For instance:

  • Antibacterial activity : 3-Acetyl-triazolo derivatives show MIC values of 8–32 µg/mL against S. aureus .
  • Kinase inhibition : Substitution with pyrimidine groups enhances ROCK kinase inhibition (IC₅₀ < 50 nM in US-10745381-B2) .
    Structure-activity relationship (SAR) studies should prioritize substituent polarity and steric effects .

Q. What computational methods are used to predict the binding affinity of this compound derivatives to biological targets?

  • Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding with kinase ATP pockets) .
  • Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures (PDB: 2ESM for ROCK kinases) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can crystallographic data resolve contradictions in reported reaction mechanisms?

X-ray structures of intermediates (e.g., triazolo[3,4-a]isoquinoline ) clarify regioselectivity in cycloaddition reactions. Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) can be tested via EPR spectroscopy or isotopic labeling .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

  • Protecting groups : Use Boc or acetyl groups to prevent side reactions during halogenation .
  • Flow chemistry : Improve heat/mass transfer in exothermic steps (e.g., sulfonation in ).
  • High-throughput screening : Optimize catalysts/solvents using automated platforms .

Methodological Notes

  • Contradiction Analysis : Compare XRD data (e.g., bond lengths in vs. DFT calculations) to validate mechanistic hypotheses.
  • Ethical Compliance : Follow IACUC guidelines for in vivo studies and declare synthetic byproduct hazards (e.g., chlorinated waste in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.